molecular formula C9H11NO5 B13841703 (2R,3S)-2-amino-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-3-hydroxypropanoic acid

(2R,3S)-2-amino-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-3-hydroxypropanoic acid

Cat. No.: B13841703
M. Wt: 219.14 g/mol
InChI Key: QXWYKJLNLSIPIN-DOUAUXGKSA-N
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Description

L-threo-Droxidopa-13C6: is a labeled compound of L-threo-Droxidopa, a synthetic amino acid precursor of norepinephrine. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound is known for its role in treating conditions such as neurogenic orthostatic hypotension and Parkinson’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of L-threo-Droxidopa involves several synthetic routes, including enzymatic processes and stereoselective synthesis. One method involves the enzymatic reduction of specific compounds, while another method uses asymmetric induction to avoid chiral resolution .

Industrial Production Methods: Industrial production of L-threo-Droxidopa typically involves multi-step synthesis processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to monitor and control the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: L-threo-Droxidopa undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into active metabolites and its interaction with other compounds .

Common Reagents and Conditions: Common reagents used in the reactions involving L-threo-Droxidopa include acids, bases, and oxidizing agents. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and reaction time .

Major Products Formed: The major product formed from the reactions of L-threo-Droxidopa is norepinephrine, a neurotransmitter that plays a crucial role in the body’s response to stress and other physiological processes .

Scientific Research Applications

L-threo-Droxidopa-13C6 is widely used in scientific research due to its ability to act as a precursor to norepinephrine. Its applications include:

Mechanism of Action

L-threo-Droxidopa-13C6 exerts its effects by crossing the blood-brain barrier and being converted into norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase. Norepinephrine then acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator .

Properties

Molecular Formula

C9H11NO5

Molecular Weight

219.14 g/mol

IUPAC Name

(2R,3S)-2-amino-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-3-hydroxypropanoic acid

InChI

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

QXWYKJLNLSIPIN-DOUAUXGKSA-N

Isomeric SMILES

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[C@@H]([C@H](C(=O)O)N)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O

Origin of Product

United States

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